N-Formyl-L-valine N-Formyl-L-valine
Brand Name: Vulcanchem
CAS No.: 4289-97-8
VCID: VC21542785
InChI: InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
SMILES: CC(C)C(C(=O)O)NC=O
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

N-Formyl-L-valine

CAS No.: 4289-97-8

Cat. No.: VC21542785

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

N-Formyl-L-valine - 4289-97-8

CAS No. 4289-97-8
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2S)-2-formamido-3-methylbutanoic acid
Standard InChI InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
Standard InChI Key QBYYLBWFBPAOKU-YFKPBYRVSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC=O
SMILES CC(C)C(C(=O)O)NC=O
Canonical SMILES CC(C)C(C(=O)O)NC=O

Chemical Properties and Structure

Molecular Structure

N-Formyl-L-valine features a formyl group (-CHO) attached to the amino nitrogen of L-valine. This modification alters the compound's reactivity and biological interactions compared to unmodified valine by introducing a carbonyl functionality that participates in various chemical reactions and molecular interactions.

Physical Properties

The compound exists as a crystalline solid with a molecular weight of 145.16 g/mol. The addition of the formyl group affects its solubility profile, typically reducing water solubility compared to unmodified valine due to the partial neutralization of the polar amino group's charge.

Detection and Analytical Methods

Advanced Analytical Techniques

Researchers have developed sophisticated methods for detecting and quantifying N-formylated amino acids, including N-Formyl-L-valine. A notable approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This technique employs:

  • Addition of isotopically labeled internal standards (4,4,5,5-[2H], N6-formyl-lysine and -lysine)

  • Protease digestion of proteins

  • Phenylisothiocyanate (PITC) derivatization

  • HPLC separation

  • MS/MS analysis with atmospheric pressure ionization-electrospray ionization

The method provides high sensitivity, with detection limits as low as 50 femtomoles, allowing quantification of approximately 0.2 N-formyl-lysine per 10,000 lysines in 50 μg of protein .

Mass Spectrometry Parameters

The mass spectrometry analysis of N-formylated amino acids typically employs specific parameters to ensure accurate detection and quantification. Studies have used the following MS settings for the analysis of formylated amino acids :

ParameterValue
Drying gas flow12 liters/min at 300°C
Nebulizing gas pressure35 psi
Capillary potential3,000 V
Fragmentor potential75 V
Electron multiplier potential2,500 V
Quadrupole temperature99°C

Biological Activities and Interactions

Formyl Peptide Receptor Interactions

N-Formyl-L-valine belongs to a class of compounds that can interact with formyl peptide receptors (FPRs) . These receptors are G protein-coupled receptors that were initially identified for their ability to bind N-formylated peptides. Three human FPR isoforms have been identified (FPR1, FPR2, and FPR3), co-localized in a cluster upon the chromosomal region 19q13.3 .

Signal Transduction Pathways

The interaction between formylated peptides and FPRs triggers specific signaling cascades. Research has shown that FPRs are coupled to the Gi class of G proteins, as evidenced by the attenuation of cellular responses to FPR agonists upon treatment with pertussis toxin . FPR activation leads to:

  • Transient calcium fluxes

  • ERK phosphorylation

  • Cell locomotion

Neurological Implications

Recent research has expanded our understanding of FPRs beyond their traditional role in immune responses. Evidence suggests that FPRs play physiological roles in the nervous system, with potential implications for neuronal differentiation, neural regeneration, neuroinflammation, neurodegenerative conditions including Alzheimer's disease, and stroke recovery .

Research Applications

Protein Modification Studies

N-formylation of amino acid residues in proteins represents an important post-translational modification with potential biological significance. Research has identified N-formylation of lysine in histone proteins as a secondary modification that may influence chromatin structure and function .

Comparative Protein Analysis

Studies have compared the levels of N-formylated amino acids across different protein species, revealing interesting patterns in the distribution of these modifications. The table below summarizes findings related to N6-formyl-lysine in various proteins :

Protein SourceRelative N6-formyl-lysine ContentObservations
Histone proteinsHighPrimary location of formylation
Acid-soluble nuclear proteinsPresentConsistent with chromatin association
Proteinase KNot detectedSuggests specificity of formylation
Human IgGNot detectedSupports chromatin-specific modification
CollagenNot detectedConfirms pattern of selective modification
Bovine serum albuminNot detectedFurther validates specificity

These findings suggest that N-formylation may occur specifically in chromatin proteins, possibly through mechanisms involving oxidized DNA .

Mechanistic Studies

Proposed Mechanisms of Formation

Research into N-formylated amino acids has proposed specific mechanisms for their formation in biological systems. For N-formyl-lysine residues in histone proteins, evidence suggests a mechanism involving the 3′-formylphosphate arising from 5′-oxidation of deoxyribose in DNA . This model explains the observed specificity of formylation for chromatin proteins.

Experimental Validation

The mechanistic hypothesis has been tested through various experimental approaches. Radiolabeling studies using tritiated compounds have provided evidence for the transfer of formyl groups from DNA to proteins. These findings were further validated using LC-MS/MS analysis, which confirmed the chemical identity of the formylated amino acids .

Comparative Analysis with Related Compounds

N-Formylated Amino Acid Family

N-Formyl-L-valine belongs to a broader family of N-formylated amino acids, each with distinct properties based on their side chains. The comparative properties of these compounds provide insights into structure-activity relationships:

CompoundSide ChainPropertiesResearch Applications
N-Formyl-L-valineIsopropylModerate hydrophobicity, branched chainEnzymatic studies, FPR research
N-Formyl-L-leucineIsobutylHigher hydrophobicity, larger side chainSimilar to valine derivative but with distinct reactivity
N-Formyl-L-alanineMethylSmaller, less hydrophobicSimpler model system for formylation studies
N-Formyl-GlycineHSmallest, least sterically hinderedBasic building block for peptide studies

Structure-Activity Relationships

The specific side chain of N-Formyl-L-valine influences its reactivity, binding affinity to receptors, and behavior in biochemical systems. The branched isopropyl side chain of valine creates a distinct steric environment around the formylated amino group, affecting its interactions with enzymes and receptors.

Future Research Directions

Epigenetic Implications

The discovery of N-formylation in histone proteins raises intriguing questions about potential epigenetic roles for this modification. Future research may investigate whether N-formylation works alongside other histone modifications to regulate gene expression and chromatin structure.

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